1-[(4-Bromophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c13-9-3-1-8(2-4-9)7-14-10(12(16)17)5-6-11(14)15/h1-4,10H,5-7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHCMWIQHUQLBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-Bromophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl bromide and pyrrolidine-2-carboxylic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-[(4-Bromophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane).
Scientific Research Applications
1-[(4-Bromophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may also play a role in modulating the compound’s biological activity by affecting its binding affinity to target molecules .
Comparison with Similar Compounds
The structural and functional diversity of 5-oxopyrrolidine carboxylic acid derivatives allows for tailored properties. Below is a detailed comparison with key analogs:
Structural and Functional Differences
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid
- Substituents : 5-chloro, 2-hydroxyphenyl at position 1; carboxylic acid at position 3.
- Molecular Weight: ~255.65 g/mol (C₁₁H₁₀ClNO₄).
- Properties : Exhibits antioxidative activity due to the hydroxyl group, which can donate hydrogen atoms to neutralize free radicals . The chlorine atom enhances lipophilicity compared to unsubstituted analogs.
- Applications : Investigated as a lead compound for antioxidant therapies .
1-[(4-Carbamoylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic Acid
- Substituents : 4-carbamoylphenylmethyl at position 1; carboxylic acid at position 2.
- Molecular Weight : ~264.25 g/mol (C₁₃H₁₄N₂O₄).
- Properties : The carbamoyl group increases polarity, improving aqueous solubility compared to brominated analogs. Reported purity of 95% in synthesis .
- Applications: Potential use in drug formulations requiring enhanced solubility.
1-Benzyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid
- Substituents : Benzyl and 4-methoxyphenyl groups; carboxylic acid at position 3.
- Molecular Weight: ~355.36 g/mol (C₂₀H₁₉NO₄).
- Properties : The methoxy group donates electrons, altering electronic density and reactivity. The benzyl group enhances aromatic interactions in biological systems .
- Applications : Structural diversity for structure-activity relationship (SAR) studies.
Cocrystal with (2S)-5-oxopyrrolidine-2-carboxylic Acid
- Structure : A bicyclo compound complexed with (2S)-5-oxopyrrolidine-2-carboxylic acid.
- Properties : Improved crystallinity and stability due to cocrystal formation. The ethoxybenzyl substituent contributes to hydrophobic interactions .
- Applications : Patent-protected formulation for pharmaceutical use .
Comparative Analysis Table
Key Insights
Position of Carboxylic Acid : Derivatives with carboxylic acid at position 2 (e.g., target compound) may exhibit different hydrogen-bonding patterns compared to position 3 analogs, affecting binding to biological targets.
Substituent Effects :
- Bromine and chlorine enhance lipophilicity but reduce solubility.
- Hydroxyl and carbamoyl groups improve solubility and antioxidative capacity.
- Methoxy and benzyl groups modulate electronic and steric properties for targeted interactions.
Pharmaceutical Relevance : Cocrystal formation (e.g., ) highlights the utility of 5-oxopyrrolidine derivatives in improving drug stability and bioavailability.
Biological Activity
1-[(4-Bromophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid, also known by its CAS number 116404-23-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H12BrNO3
- Molecular Weight : 298.13 g/mol
- Melting Point : 138-139 °C
- Boiling Point : Approximately 524 °C .
Pharmacological Properties
This compound exhibits a range of biological activities, primarily linked to its role as an inhibitor. Key pharmacological effects include:
- Enzyme Inhibition : This compound has been identified as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and urease. Such inhibition can have implications in treating conditions like Alzheimer's disease and managing urea levels in the body .
- Antibacterial Activity : Preliminary studies suggest that derivatives of this compound may possess moderate to strong antibacterial properties against pathogens such as Salmonella typhi and Bacillus subtilis .
The mechanism through which this compound exerts its effects appears to involve interaction with specific receptors and ion channels. This interaction can modulate cellular signaling pathways, leading to the observed biological effects .
Study on Enzyme Inhibition
In a recent study focusing on synthesized compounds similar to this compound, researchers evaluated their inhibitory effects on AChE and urease. The most active compounds demonstrated IC50 values significantly lower than that of the standard reference compound thiourea, indicating strong potential for therapeutic applications .
Antibacterial Screening
Another study assessed the antibacterial efficacy of various derivatives, revealing that certain compounds exhibited notable activity against selected bacterial strains. The findings highlighted the potential for developing new antibacterial agents based on the structure of this compound .
Data Table: Biological Activity Overview
| Activity Type | Description | IC50 Values (µM) |
|---|---|---|
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Ranges from 1.13 to 6.28 |
| Urease | Ranges similar to AChE | |
| Antibacterial Activity | Against Salmonella typhi and Bacillus subtilis | Moderate to strong activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
